molecular formula C22H46 B1614534 3-Methylhenicosane CAS No. 6418-47-9

3-Methylhenicosane

Cat. No.: B1614534
CAS No.: 6418-47-9
M. Wt: 310.6 g/mol
InChI Key: OSJUENOXPFOHLF-UHFFFAOYSA-N
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Description

3-Methylhenicosane is an organic compound with the molecular formula C22H46. It is a branched alkane, specifically a methyl-substituted heneicosane. This compound is known for its presence in various natural sources and its applications in scientific research.

Scientific Research Applications

3-Methylhenicosane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.

    Biology: It serves as a model compound for studying the behavior of branched alkanes in biological systems.

    Medicine: Research into its potential therapeutic properties is ongoing.

    Industry: It is used in the formulation of lubricants and other specialty chemicals.

Safety and Hazards

3-Methylheneicosane is harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid breathing vapours, mist or gas, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhenicosane typically involves the alkylation of heneicosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where heneicosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the isomerization of linear alkanes. These processes are carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhenicosane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often used.

    Substitution: Halogenation typically involves chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated alkanes.

Mechanism of Action

The mechanism of action of 3-Methylhenicosane involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, influencing membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting cellular processes.

Comparison with Similar Compounds

    Heneicosane: A linear alkane with the same carbon chain length but without the methyl substitution.

    2-Methylheneicosane: Another methyl-substituted heneicosane, differing in the position of the methyl group.

Uniqueness: 3-Methylhenicosane is unique due to its specific branching, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its linear and differently branched counterparts.

Properties

IUPAC Name

3-methylhenicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(3)5-2/h22H,4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUENOXPFOHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982704
Record name 3-Methylhenicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6418-47-9
Record name Heneicosane, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhenicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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